molecular formula C9H8O4 B12433596 3-Formyl-2-hydroxy-4-methylbenzoic acid

3-Formyl-2-hydroxy-4-methylbenzoic acid

Cat. No.: B12433596
M. Wt: 180.16 g/mol
InChI Key: MVKYABWMUNPXGG-UHFFFAOYSA-N
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Description

3-Formyl-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group (–CHO) at the 3-position, a hydroxyl group (–OH) at the 2-position, and a methyl group (–CH3) at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 2-hydroxy-4-methylbenzoic acid using the Duff reaction, which employs hexamethylenetetramine (HMTA) and formic acid under acidic conditions . Another method involves the Vilsmeier-Haack reaction, where 2-hydroxy-4-methylbenzoic acid is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for nitration, chlorosulfonic acid (HSO3Cl) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 3-Carboxy-2-hydroxy-4-methylbenzoic acid.

    Reduction: 3-Hydroxymethyl-2-hydroxy-4-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Formyl-2-hydroxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Formyl-2-hydroxy-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The formyl group can form Schiff bases with amino groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methylbenzoic acid: Similar structure but lacks the formyl group.

    3-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the formyl group.

    3-Formylbenzoic acid: Lacks the hydroxyl and methyl groups.

Uniqueness

3-Formyl-2-hydroxy-4-methylbenzoic acid is unique due to the presence of all three functional groups (formyl, hydroxyl, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

3-formyl-2-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C9H8O4/c1-5-2-3-6(9(12)13)8(11)7(5)4-10/h2-4,11H,1H3,(H,12,13)

InChI Key

MVKYABWMUNPXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)C=O

Origin of Product

United States

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